molecular formula C14H12O B072217 4,6-Dimethyldibenzofuran CAS No. 1136-77-2

4,6-Dimethyldibenzofuran

Cat. No. B072217
CAS RN: 1136-77-2
M. Wt: 196.24 g/mol
InChI Key: PVBRAGJTHQZENQ-UHFFFAOYSA-N
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Description

4,6-Dimethyldibenzofuran is a chemical compound with the molecular formula C14H12O . It is a secondary metabolite found in lichens, especially abundant in the Alectoria, Cladonia, Evernia, Lecanora, Ramalina, and Usnea genera .


Synthesis Analysis

The synthesis of 4,6-Dimethyldibenzofuran has been reported in several studies . For example, one study described the construction of a complex benzofuran derivative through a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethyldibenzofuran consists of a dibenzofuran core with two methyl groups attached at the 4 and 6 positions . The average mass of the molecule is 196.245 Da .

Scientific Research Applications

  • Synthesis of Natural Products and Heterocycles :

    • The synthesis of ψ-rhodomyrtoxin, a naturally occurring compound, involves the use of 4,6-Dimethyldibenzofuran as an intermediate (Carvalho & Sargent, 1984).
    • 6-Oxaellipticine and related heterocycles have been synthesized using 4,6-Dimethyldibenzofuran, demonstrating its utility in creating complex organic structures (Elmes & Swan, 1969).
  • Environmental Applications in Fuel Desulfurization :

  • Catalytic Studies :

    • Research has been conducted on the hydrodesulfurization of 4,6-Dimethyldibenzothiophene using various catalysts, contributing to the understanding of catalytic processes in industrial applications (Yang et al., 2014), (Egorova & Prins, 2004).
  • Exploration in Pharmaceutical and Antitumorigenic Activities :

    • Certain derivatives of dibenzofurans, like 6-methyl-1,3,8-trichlorodibenzofuran, have been studied for their antitumorigenic activities, indicating potential applications in pharmaceutical research (McDougal, Wilson & Safe, 1997).
  • Electrochemical Studies :

    • The electrochemical oxidation of 4,6-Dimethyldibenzothiophene has been investigated, contributing to the understanding of electrochemical processes in organic compounds (Ornelas Dávila et al., 2021).

properties

IUPAC Name

4,6-dimethyldibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBRAGJTHQZENQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC(=C3O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921126
Record name 4,6-Dimethyldibenzo[b,d]furan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethyldibenzofuran

CAS RN

1136-77-2
Record name 4,6-Dimethyldibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1136-77-2
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Record name 4,6-Dimethyldibenzofuran
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Record name 4,6-Dimethyldibenzo[b,d]furan
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Record name 4,6-dimethyldibenzofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
MV Sargent, PO Stransky, VA Patrick… - Journal of the Chemical …, 1983 - pubs.rsc.org
The degradation product of rhodomyrtoxin and ψ-rhodomyrtoxin, metabolites of the fruit of Rhodomyrtus macrocarpa Benth., previously assigned the structure 1,3,7,9-tetramethoxy-2,8-…
Number of citations: 14 pubs.rsc.org
R Gerdil, EAC Lucken - Journal of the American Chemical Society, 1965 - ACS Publications
The electron spin resonance spectra of the radical anions of dibenzothiophene, dibenzofuran, and dibenzo-selenophene have been measured and the hyperfine splitting constants …
Number of citations: 181 pubs.acs.org
H Gilman, RV Young - Journal of the American Chemical Society, 1935 - ACS Publications
Introduction It was previously demonstrated that metalation of dibenzofuran proceeds anomalously to introduce a metal (lithium, sodium, potassium, mercury) in the 4-position. 1 Two of …
Number of citations: 31 pubs.acs.org
L Eberson, MP Hartshorn, O Persson… - Journal of the …, 1996 - pubs.rsc.org
The radical cations of dibenzofuran 1, a variety of symmetrically methylated dibenzofurans, viz. 1,9- 2,2,8- 3,3,7- 4 and 4,6-dimethyldibenzofuran 5,2,4,6,8- 6 and 1,3,7,9-…
Number of citations: 5 pubs.rsc.org
T Yamato, C Hideshima, GKS Prakash… - The Journal of Organic …, 1991 - ACS Publications
Now we wish to report an efficient and mild procedure for the ring closure of 2, 2'-dihydroxybiphenyls in the presence of the solid superacid, Nafion-H (a solid per-fluorinated …
Number of citations: 60 pubs.acs.org
AA Toutov, M Salata, A Fedorov, YF Yang, Y Liang… - Nature Energy, 2017 - nature.com
Hydrodesulfurization (HDS) is the process by which sulfur-containing impurities are removed from petroleum streams, typically using a heterogeneous, sulfided transition metal catalyst …
Number of citations: 63 www.nature.com
A Fedorov, AA Toutov, NA Swisher, RH Grubbs - Chemical Science, 2013 - pubs.rsc.org
We report a transition-metal-free protocol for the efficient reductive cleavage of diaryl and aryl alkyl ethers. The combination of triethylsilane with common bases forms an unusually …
Number of citations: 127 pubs.rsc.org
S Rawadieh, M Altarawneh, I Altarawneh… - Reaction Kinetics …, 2014 - Springer
In this contribution, we study a new mechanism of the formation of PCDD/F polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans (PCDD/F) from chlorinated toluenes, …
Number of citations: 1 link.springer.com
C Lamonier - Nature Energy, 2017 - nature.com
Transportation fuels such as diesel contain organosulfur molecules that, when combusted, form sulfur oxides that are toxic and poison vehicles’ catalytic convertors. Now, a method is …
Number of citations: 18 www.nature.com
FF Yew, BJ Mair - Analytical Chemistry, 1966 - ACS Publications
A substantially complete analysis in terms of the amounts of the individual components in the dinuclear aromatic portion of petroleum boiling in the range from 275 to 305 C. was …
Number of citations: 47 pubs.acs.org

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